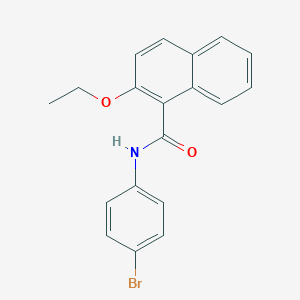![molecular formula C19H21NO4 B308944 Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B308944.png)
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by the name of EPB or Ethyl 2-(4-phenylbutanoylamino)-5-hydroxybenzoate. It is a white crystalline powder that is soluble in organic solvents. The chemical formula of Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is C20H23NO4.
Mecanismo De Acción
The mechanism of action of Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate has been shown to have various biochemical and physiological effects. Studies have shown that it can decrease the levels of certain inflammatory markers in the body. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is its potential use in cancer research. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. However, one of the main limitations is its toxicity. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate. One area of research is in the development of more potent and selective analogs of this compound. Another area of research is in the study of its potential use in combination with other anti-cancer drugs. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction between 4-phenylbutyric acid and ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-5-(4-phenylbutanoylamino)benzoate |
InChI |
InChI=1S/C19H21NO4/c1-2-24-19(23)16-13-15(11-12-17(16)21)20-18(22)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13,21H,2,6,9-10H2,1H3,(H,20,22) |
Clave InChI |
RTNOXQRPGRMMSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CCCC2=CC=CC=C2)O |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CCCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308874.png)

![Ethyl 3-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308876.png)


